7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbohydrazide
Description
7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbohydrazide is a synthetic compound belonging to the quinolone class of chemicals. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This particular compound features a unique structure that includes an azepane ring, a fluoro group, and a carbohydrazide moiety, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
7-(azepan-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2/c1-2-22-11-13(18(25)21-20)17(24)12-9-14(19)16(10-15(12)22)23-7-5-3-4-6-8-23/h9-11H,2-8,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGQLOWHBJMAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ethylamine to form the corresponding ethyl ester. This intermediate is then reacted with azepane and carbohydrazide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the fluoro group or the carbonyl functionalities.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group or the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbohydrazide is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise in antibacterial research. Its quinolone backbone is known for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, making it a potential candidate for the development of new antibiotics .
Medicine
In medicine, the compound’s antibacterial properties are of particular interest. Research is ongoing to evaluate its efficacy and safety as a therapeutic agent for treating bacterial infections .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics .
Mechanism of Action
The mechanism of action of 7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbohydrazide involves the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . The fluoro group enhances the compound’s binding affinity to the target enzymes, while the azepane ring and carbohydrazide moiety contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one: This compound shares a similar quinoline backbone but features a tosyl group instead of a carbohydrazide moiety.
7-(Azepan-1-yl)-1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one: Another similar compound with a benzyl group and a chlorophenyl sulfonyl group.
Uniqueness
The uniqueness of 7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbohydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring enhances its solubility and stability, while the carbohydrazide moiety provides additional sites for chemical modification and potential biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
